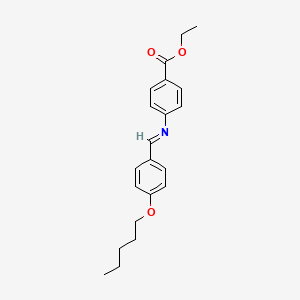

Ethyl p-(p-pentyloxybenzylidene)aminobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

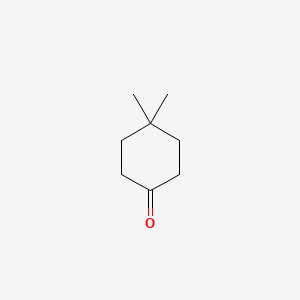

Ethyl p-(p-pentyloxybenzylidene)aminobenzoate, also known as EPPAB, is an organic compound that belongs to the category of Schiff Bases. It has a molecular formula of C21H25NO3 and a molecular weight of 339.4281 .

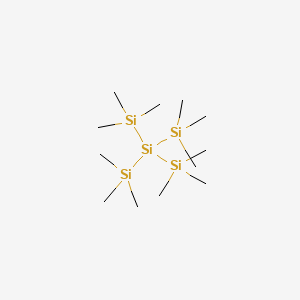

Synthesis Analysis

The synthesis of similar compounds, such as benzocaine (ethyl p-aminobenzoate), involves the reduction and esterification of p-nitrobenzoic acid . Two different approaches can be used: starting from the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction, or starting with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product .Molecular Structure Analysis

The molecular structure of Ethyl p-(p-pentyloxybenzylidene)aminobenzoate can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is ZQZICUICLNBRNL-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

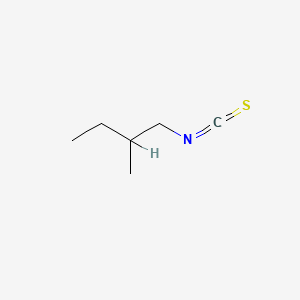

Occurrence and Environmental Fate

Ethyl p-(p-pentyloxybenzylidene)aminobenzoate, as a chemical compound, shares properties and behavior similar to parabens and other benzoate esters. While specific studies on ethyl p-(p-pentyloxybenzylidene)aminobenzoate are not directly available, insights can be drawn from the general research on parabens, which are esters of para-hydroxybenzoic acid. These compounds are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Despite their utility, parabens have been identified as emerging contaminants, with studies from the last decade revealing their omnipresence in aquatic environments, including surface waters and sediments. This ubiquitous distribution is attributed to the consumption of paraben-based products and their continuous introduction into the environment. Notably, parabens, including ethyl paraben, can undergo reactions with free chlorine, leading to the formation of chlorinated by-products, which have been detected in various water bodies but not in drinking water. These chlorinated derivatives are more stable and persistent, necessitating further research to understand their toxicity (Haman et al., 2015).

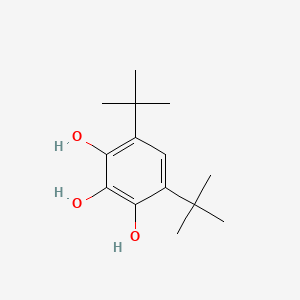

Analytical Methods for Determining Antioxidant Activity

The study and analysis of antioxidants, including compounds similar to ethyl p-(p-pentyloxybenzylidene)aminobenzoate, are crucial in various scientific fields. The review by Munteanu and Apetrei (2021) presents critical information on the most important tests used to determine the antioxidant activity of such compounds. These methods are instrumental in assessing the kinetics or reaching equilibrium states based on spectrophotometry. The review highlights both the advantages and limitations of different assays, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test, among others. These assays have been successfully applied in analyzing the antioxidant capacity of complex samples, underscoring the significance of combining chemical methods with electrochemical (bio)sensors for comprehensive evaluation (Munteanu & Apetrei, 2021).

Implications for Human Health

Despite the potential utility of compounds like ethyl p-(p-pentyloxybenzylidene)aminobenzoate in various applications, the health implications of related substances, such as parabens, have been extensively reviewed. Soni et al. (2002) conducted a comprehensive evaluation of methyl paraben, noting its widespread use and rapid metabolism in humans without evidence of accumulation. Although generally considered non-toxic, the potential for parabens to act as weak endocrine disrupters has raised concerns about their long-term effects on human health, especially considering their ability to penetrate skin intact and be absorbed systemically. This highlights the need for detailed evaluation and risk assessments specific to the cosmetic use of such compounds, particularly in relation to breast cancer and reproductive health (Soni et al., 2002).

Propiedades

IUPAC Name |

ethyl 4-[(4-pentoxyphenyl)methylideneamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-3-5-6-15-25-20-13-7-17(8-14-20)16-22-19-11-9-18(10-12-19)21(23)24-4-2/h7-14,16H,3-6,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZICUICLNBRNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl p-(p-pentyloxybenzylidene)aminobenzoate | |

CAS RN |

37168-42-6 |

Source

|

| Record name | Ethyl p-(p-pentyloxybenzylidene)aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037168426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.